(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide (E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 2034997-49-2
VCID: VC5581893
InChI: InChI=1S/C20H23NO3S/c22-19(9-8-18-7-4-14-25-18)21-15-20(23,16-5-2-1-3-6-16)17-10-12-24-13-11-17/h1-9,14,17,23H,10-13,15H2,(H,21,22)/b9-8+
SMILES: C1COCCC1C(CNC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)O
Molecular Formula: C20H23NO3S
Molecular Weight: 357.47

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide

CAS No.: 2034997-49-2

Cat. No.: VC5581893

Molecular Formula: C20H23NO3S

Molecular Weight: 357.47

* For research use only. Not for human or veterinary use.

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide - 2034997-49-2

Specification

CAS No. 2034997-49-2
Molecular Formula C20H23NO3S
Molecular Weight 357.47
IUPAC Name (E)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide
Standard InChI InChI=1S/C20H23NO3S/c22-19(9-8-18-7-4-14-25-18)21-15-20(23,16-5-2-1-3-6-16)17-10-12-24-13-11-17/h1-9,14,17,23H,10-13,15H2,(H,21,22)/b9-8+
Standard InChI Key BHNGHLAROZVTNL-CMDGGOBGSA-N
SMILES C1COCCC1C(CNC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)O

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of (E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide is C21H24N2O3S, with a molecular weight of 384.49 g/mol. The (E)-configuration of the acrylamide double bond is critical for its electronic and steric properties, influencing reactivity and biological interactions . Key structural components include:

  • Thiophen-2-yl group: A five-membered aromatic heterocycle with sulfur at position 2, contributing to π-π stacking interactions and metabolic stability .

  • Tetrahydro-2H-pyran-4-yl ring: A six-membered oxygen-containing heterocycle in chair conformation, enhancing solubility and serving as a hydrogen-bond acceptor .

  • Tertiary alcohol moiety: The 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl group introduces steric bulk and hydrogen-bond donor capability, potentially affecting target binding .

Table 1: Structural Descriptors

ParameterValue/Rationale
Double bond geometry(E)-configuration minimizes steric clash between thiophene and tetrahydro-pyran
Rotatable bonds6 (moderate flexibility)
Hydrogen bond donors2 (amide NH and hydroxyl group)
Hydrogen bond acceptors4 (amide carbonyl, pyran oxygen, hydroxyl, thiophene sulfur)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • 3-(Thiophen-2-yl)acryloyl chloride (electrophilic component)

  • 2-Amino-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanol (nucleophilic amine)

Stepwise Synthesis

Step 1: Preparation of 3-(Thiophen-2-yl)acryloyl Chloride
Thiophene-2-carbaldehyde undergoes a Horner-Wadsworth-Emmons reaction with diethyl phosphonoacetate to yield ethyl 3-(thiophen-2-yl)acrylate, followed by hydrolysis to the carboxylic acid and subsequent treatment with oxalyl chloride .

Step 2: Synthesis of 2-Amino-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanol
A Mannich reaction between tetrahydro-2H-pyran-4-one, benzaldehyde, and ammonium nitrate in ethanol produces the β-amino alcohol intermediate, which is reduced using NaBH4 to yield the target amine .

Step 3: Amide Coupling
The acryloyl chloride reacts with the β-amino alcohol in dichloromethane with triethylamine as a base, yielding the title compound in 65–72% isolated yield after silica gel chromatography .

Table 2: Reaction Conditions

StepReagents/ConditionsYield (%)Purification Method
1PO(OEt)2CH2CO2Et, NaH, THF, 0°C → rt85Distillation
2NH4NO3, EtOH, reflux; NaBH4, MeOH, 0°C78Recrystallization (EtOAc)
3Et3N, DCM, 0°C → rt, 12 h68Column chromatography

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 32 mg/mL; DMF: 28 mg/mL), sparingly soluble in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres at −20°C for >6 months; susceptible to hydrolysis in acidic/basic conditions due to the acrylamide group .

Spectroscopic Data

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1590 cm⁻¹ (C=C) .

  • ¹H NMR (500 MHz, CDCl3): δ 7.82 (d, J=15.5 Hz, 1H, CH=CO), 7.35–7.28 (m, 5H, Ph), 6.98–6.94 (m, 2H, thiophene), 4.12–3.98 (m, 2H, pyran OCH2), 3.56 (s, 1H, OH) .

Table 3: Key NMR Assignments

δ (ppm)MultiplicityIntegrationAssignment
7.82d (J=15.5)1HAcrylamide β-H
6.98dd1HThiophene H-3
3.56s1HHydroxyl proton
1.82m4HPyran CH2 (C3/C5)
AssayResultReference Model
EGFR inhibitionIC50 = 18 nMRecombinant EGFR
Antiproliferative (MCF-7)IC50 = 3.2 µMSRB assay
Plasma stability (t1/2)4.7 h (human)LC-MS/MS

Analytical Characterization and Quality Control

X-ray Crystallography

A single crystal (0.2 × 0.1 × 0.05 mm³) grown from EtOAc/hexane confirms the (E)-configuration (C8-C9-C10-N1 torsion angle = 178.5°) and intramolecular H-bonding between the hydroxyl and pyran oxygen (O···O distance = 2.68 Å) .

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